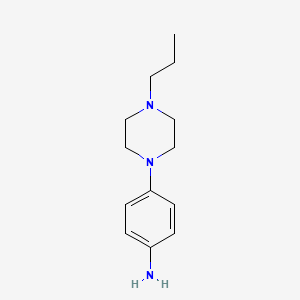

4-(4-Propylpiperazin-1-yl)aniline

Description

Contextualization within Substituted Aniline (B41778) and Piperazine (B1678402) Chemical Classes

4-(4-Propylpiperazin-1-yl)aniline belongs to two prominent classes of organic compounds: substituted anilines and piperazines. Aniline, a primary aromatic amine, and its derivatives are fundamental components in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The introduction of substituents onto the aniline ring or the amino group significantly modulates the molecule's electronic properties, reactivity, and biological activity.

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This scaffold is a common feature in many biologically active compounds due to its ability to participate in hydrogen bonding and its conformational flexibility. Substituted piperazines are a broad class of chemicals with diverse applications, including in medicinal chemistry and scientific research. uni.lu The combination of the aniline and N-propylpiperazine moieties in this compound results in a molecule with distinct physicochemical properties and a specific three-dimensional structure, making it a valuable intermediate in the design of new chemical entities.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C13H21N3 | 219.33 |

| 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | 191.27 nih.gov |

| 4-(Piperazin-1-yl)aniline | C10H15N3 | 173.25 sigmaaldrich.com |

Significance as a Building Block in Complex Organic Synthesis

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex organic molecules. The presence of a primary aromatic amine (the aniline nitrogen) and a tertiary amine within the piperazine ring provides two distinct points for chemical modification. The aniline amine can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.

Current Research Landscape and Future Directions

The current research landscape for this compound appears to be in a nascent stage, with more significant attention paid to its close analog, 4-(4-methylpiperazin-1-yl)aniline. Research on the methyl derivative has revealed its potential as a scaffold for the development of G-quadruplex stabilizers. researchgate.net G-quadruplexes are secondary structures found in nucleic acids that are implicated in the regulation of gene expression and are considered promising targets for anticancer therapies. The 4-(4-methylpiperazin-1-yl)aniline moiety has been identified as a key fragment in the design of ligands that can selectively bind to and stabilize these structures, particularly in the promoter region of oncogenes like c-MYC. researchgate.net

Given the structural similarity, it is plausible that this compound could exhibit similar or even enhanced activity in this area. The slightly larger and more lipophilic propyl group may influence the binding affinity and selectivity of such ligands. Future research will likely focus on the synthesis and biological evaluation of a broader library of N-alkylated piperazinylanilines, including the propyl derivative, to explore their potential in targeting G-quadruplexes and other biological targets. Furthermore, the application of this compound as an intermediate in the synthesis of novel materials and agrochemicals remains an open avenue for exploration.

Scope and Objectives of the Academic Inquiry

This article has aimed to provide a focused and scientifically grounded overview of this compound based on the available chemical literature. The primary objective was to situate the compound within its chemical classes, highlight its potential as a synthetic building block, and survey the current and future research directions. By adhering to a strict outline, this inquiry has sought to deliver a concise and accurate portrayal of the current state of knowledge regarding this specific molecule, thereby providing a foundation for future academic and industrial research. The exploration of its synthetic utility and biological activity is an ongoing endeavor that promises to unveil new applications for this versatile chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSNDANPCWHFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429361 | |

| Record name | 4-(4-propylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927998-85-4 | |

| Record name | 4-(4-propylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 4 Propylpiperazin 1 Yl Aniline

Established Synthetic Pathways

The preparation of 4-(4-Propylpiperazin-1-yl)aniline relies on well-established organic chemistry transformations. The two most prominent strategies involve the reduction of a nitroaromatic precursor and the direct formation of the carbon-nitrogen bond through nucleophilic aromatic substitution.

Catalytic Hydrogenation of Nitro Precursors

A common and efficient method for the synthesis of anilines is the catalytic hydrogenation of the corresponding nitro compound. In the case of this compound, the direct precursor would be 1-(4-nitrophenyl)-4-propylpiperazine (B3075455). This method is widely used for the preparation of aromatic amines due to its high yield and selectivity. researchgate.netabo.fi

The general reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst in the presence of a hydrogen source. A typical procedure involves dissolving the nitro precursor in a suitable solvent and subjecting it to hydrogen gas under pressure in the presence of a heterogeneous catalyst. prepchem.com

Reaction Scheme: O₂N-C₆H₄-N(CH₂CH₂)₂N-CH₂CH₂CH₃ + 3H₂ --(Catalyst)--> H₂N-C₆H₄-N(CH₂CH₂)₂N-CH₂CH₂CH₃ + 2H₂O

Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. prepchem.com The reaction conditions, such as solvent, temperature, and hydrogen pressure, are optimized to ensure complete conversion and minimize side reactions. researchgate.net

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative and versatile route to this compound. scranton.edutib.eu This strategy can be employed in a few different ways. One approach involves the reaction of a piperazine (B1678402) derivative with an activated aromatic ring. For instance, 1-propylpiperazine (B1297305) can be reacted with a 4-substituted nitrobenzene (B124822) where the substituent is a good leaving group, such as a halogen (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene). researchgate.net The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen. The resulting 1-(4-nitrophenyl)-4-propylpiperazine can then be reduced to the target aniline (B41778) as described in the previous section.

Alternatively, a nucleophilic aromatic substitution reaction can be performed on a pre-formed aniline derivative, although this is generally less common due to the lower activation of the aromatic ring compared to its nitro counterpart. tib.eu The reaction of 1-propylpiperazine with a suitably activated aniline derivative could also be a potential pathway.

Reaction Optimization and Process Intensification

To enhance the efficiency, yield, and sustainability of the synthesis of this compound, significant efforts are directed towards reaction optimization and process intensification.

Catalyst System Selection and Loading Parameters

The choice of catalyst and its loading are critical parameters in the catalytic hydrogenation of the nitro precursor. Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions, often favored for its high activity and selectivity. abo.fi Raney nickel is another viable and often more cost-effective option. prepchem.com

The catalyst loading, typically expressed as a weight percentage of the substrate, is a key factor influencing the reaction rate and completeness. While higher catalyst loading can accelerate the reaction, it also increases costs and can complicate product purification. Therefore, optimizing the catalyst loading is essential to find a balance between reaction efficiency and economic viability.

Table 1: Comparison of Catalyst Systems for Nitro Group Reduction

| Catalyst | Typical Loading (w/w %) | Advantages | Disadvantages |

|---|---|---|---|

| 5% Pd/C | 1-5% | High activity, good selectivity, works under milder conditions | Higher cost, potential for hydrogenolysis of other functional groups |

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the reaction rate and selectivity of both catalytic hydrogenation and nucleophilic aromatic substitution reactions. For catalytic hydrogenation, common solvents include ethanol (B145695), methanol, and ethyl acetate (B1210297), which are capable of dissolving the starting material and are stable under the reaction conditions. abo.fiprepchem.com

In nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often used to facilitate the reaction between the nucleophile and the aromatic substrate. nih.gov

Temperature control is crucial for both synthetic routes. In catalytic hydrogenation, higher temperatures can increase the reaction rate but may also lead to undesirable side reactions. researchgate.net For nucleophilic aromatic substitution, the reaction temperature is often a key parameter to control the regioselectivity and to ensure a reasonable reaction rate. nih.gov

Table 2: Influence of Solvents on a Typical Nucleophilic Aromatic Substitution

| Solvent | Dielectric Constant (ε) | General Effect on SNAr Rate |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 47 | Accelerates reaction rate significantly |

| Dimethylformamide (DMF) | 37 | Good solvent for many SNAr reactions |

| Acetonitrile | 36 | Moderate rate enhancement |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. scranton.edu This can be achieved through several approaches.

One key aspect is the use of greener solvents, such as moving from chlorinated solvents to more benign alternatives like ethanol or water, where feasible. In catalytic hydrogenation, the use of water as a solvent or co-solvent can be a green alternative. journalijar.com

Another principle is the use of catalytic processes over stoichiometric reagents, which is inherent in the catalytic hydrogenation route. scranton.edu The development of more active and selective catalysts that can operate under milder conditions (lower temperature and pressure) and can be easily recovered and recycled also contributes to a greener process.

Furthermore, process intensification techniques, such as the use of flow reactors, can offer better control over reaction parameters, leading to higher yields and selectivity, reduced waste generation, and improved safety.

Synthesis of Key Precursors and Intermediates

The primary precursors for the synthesis of this compound are 1-propylpiperazine and a reactive 4-halonitrobenzene derivative. The subsequent intermediate, 4-nitro-1-(4-propylpiperazin-1-yl)benzene, is then reduced to yield the final product.

Synthesis of 1-Propylpiperazine

1-Propylpiperazine is a crucial building block. Its synthesis is most commonly achieved through the mono-N-alkylation of piperazine. Two primary methods are prevalent: direct alkylation and reductive amination.

Direct Alkylation: This method involves the reaction of piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. To favor the formation of the mono-alkylated product over the di-alkylated byproduct, a significant excess of piperazine is often employed. researchgate.net Alternatively, one of the nitrogen atoms of piperazine can be temporarily protected, for instance with a tert-butyloxycarbonyl (Boc) group. The protected piperazine is then alkylated, followed by the removal of the protecting group to yield 1-propylpiperazine. researchgate.netnih.gov

Reductive Amination: This is a highly versatile method for forming amines. masterorganicchemistry.com In this approach, piperazine is reacted with propanal in the presence of a reducing agent. nih.govyoutube.com The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the secondary amine, 1-propylpiperazine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde. masterorganicchemistry.comyoutube.com Catalytic hydrogenation can also be employed. youtube.com

Table 1: Synthetic Routes to 1-Propylpiperazine

| Route | Starting Materials | Reagents and Conditions | Key Features |

| Direct Alkylation | Piperazine, 1-Bromopropane | Excess piperazine, solvent (e.g., pyridine), heat. researchgate.net | Simple, one-step process. Requires excess piperazine to minimize di-alkylation. |

| Protected Alkylation | 1-Boc-piperazine, 1-Bromopropane | Base (e.g., K₂CO₃), solvent (e.g., acetonitrile), followed by deprotection with acid (e.g., TFA). researchgate.net | Cleaner reaction, avoids di-alkylation. Adds protection and deprotection steps. |

| Reductive Amination | Piperazine, Propanal | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), acidic catalyst (e.g., acetic acid), solvent (e.g., dichloroethane). nih.govgoogle.com | High selectivity, mild conditions. Can often be performed as a one-pot reaction. |

Synthesis of 4-Halonitrobenzene Precursors

A 4-halonitrobenzene serves as the electrophilic partner in the synthesis. 1-Fluoro-4-nitrobenzene (B44160) and 1-chloro-4-nitrobenzene (B41953) are common choices. These are typically prepared via the nitration of the corresponding halobenzene.

Nitration of Halobenzenes: For example, 1-fluoro-4-nitrobenzene is prepared from the nitration of fluorobenzene (B45895) using a mixture of nitric acid and sulfuric acid. wikipedia.org The nitro group is directed to the para position relative to the halogen.

Synthesis of the Intermediate: 4-nitro-1-(4-propylpiperazin-1-yl)benzene

This key intermediate is formed through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the aromatic ring facilitates the attack of the nucleophilic nitrogen of 1-propylpiperazine, leading to the displacement of the halide. masterorganicchemistry.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): 1-Propylpiperazine is reacted with a 4-halonitrobenzene, typically 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. researchgate.netyoutube.com The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly activates the ring for nucleophilic attack. masterorganicchemistry.comyoutube.com

Table 2: Synthesis of 4-nitro-1-(4-propylpiperazin-1-yl)benzene

| Starting Materials | Reagents and Conditions | Reaction Type | Key Features |

| 1-Propylpiperazine, 1-Fluoro-4-nitrobenzene | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat. | Nucleophilic Aromatic Substitution (SNAr) researchgate.net | Fluorine is a highly effective leaving group for SNAr. masterorganicchemistry.com |

| 1-Propylpiperazine, 1-Chloro-4-nitrobenzene | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat. | Nucleophilic Aromatic Substitution (SNAr) cscanada.net | Chloro-substituted starting material is often more economical. |

Final Step: Reduction to this compound

The final step in the synthesis is the reduction of the nitro group of the intermediate to an amine group, yielding the target compound.

Catalytic Hydrogenation: This is a widely used and clean method for the reduction of aromatic nitro compounds. The reaction is typically carried out by treating 4-nitro-1-(4-propylpiperazin-1-yl)benzene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). youtube.comgoogle.com The reaction is usually performed in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. This method generally provides high yields and avoids the use of harsh chemical reducing agents.

Chemical Reduction: Alternatively, the nitro group can be reduced using metals in acidic media, such as tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl). These methods are classic in organic synthesis but may require more extensive workup procedures to remove metal salts.

Table 3: Reduction of 4-nitro-1-(4-propylpiperazin-1-yl)benzene

| Starting Material | Reagents and Conditions | Reaction Type | Key Features |

| 4-nitro-1-(4-propylpiperazin-1-yl)benzene | H₂, Pd/C catalyst, Solvent (e.g., Ethanol). google.com | Catalytic Hydrogenation | Clean reaction, high yields, easy product isolation. |

| 4-nitro-1-(4-propylpiperazin-1-yl)benzene | Sn, HCl or Fe, HCl, Heat. | Metal/Acid Reduction | Classic method, cost-effective reagents. |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4-(4-propylpiperazin-1-yl)aniline, offering profound insights into the proton and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides a detailed map of the hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the protons of the propyl group.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the aniline ring ortho to the amino group and the protons meta to the amino group are chemically non-equivalent and thus resonate at different chemical shifts. The amino (-NH₂) protons often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The piperazine ring protons exhibit signals in the aliphatic region of the spectrum. The four protons on the carbons adjacent to the aniline nitrogen and the four protons on the carbons adjacent to the propyl nitrogen will each have their own characteristic chemical shifts. The protons of the propyl group will present as a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (CH₂) group, and a triplet for the methylene (CH₂) group attached to the piperazine nitrogen. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Representative ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.85 - 6.60 | d | ~8.5 |

| Aromatic-H | 6.60 - 6.40 | d | ~8.5 |

| NH₂ | Variable | br s | - |

| Piperazine-H (adjacent to N-aryl) | ~3.10 | t | ~5.0 |

| Piperazine-H (adjacent to N-propyl) | ~2.50 | t | ~5.0 |

| Propyl-CH₂ (adjacent to N) | ~2.35 | t | ~7.5 |

| Propyl-CH₂ (central) | ~1.50 | m | ~7.5 |

| Propyl-CH₃ | ~0.90 | t | ~7.4 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will show distinct signals for each chemically unique carbon atom.

The aromatic carbons of the aniline ring will appear in the downfield region of the spectrum. The carbon atom attached to the nitrogen of the piperazine ring (ipso-carbon) and the carbon atom attached to the amino group will have characteristic chemical shifts influenced by the electron-donating nature of the nitrogen atoms. The other two aromatic carbons will also have distinct resonances.

In the aliphatic region, the spectrum will display signals for the non-equivalent carbons of the piperazine ring and the three carbons of the propyl group. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Table 2: Representative ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (C-N, piperazine) | ~145.0 |

| Aromatic C (C-NH₂) | ~140.0 |

| Aromatic CH | ~118.0 |

| Aromatic CH | ~116.0 |

| Propyl-CH₂ (adjacent to N) | ~60.0 |

| Piperazine-CH₂ (adjacent to N-aryl) | ~51.0 |

| Piperazine-CH₂ (adjacent to N-propyl) | ~53.0 |

| Propyl-CH₂ (central) | ~20.0 |

| Propyl-CH₃ | ~12.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum reveals correlations between protons that are coupled to each other, confirming, for example, the coupling between the adjacent methylene groups of the propyl chain and the coupling between the ortho and meta protons on the aniline ring.

An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful technique allows for the unambiguous assignment of each proton and carbon signal, solidifying the structural elucidation of this compound.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. nih.gov This technique is particularly useful for identifying polymorphism, where a compound can exist in different crystalline structures. Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions within the crystal lattice. Although specific ssNMR data for this compound is not widely reported in public literature, this technique remains a valuable tool for the comprehensive characterization of its solid forms. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a rapid and effective method for identifying the functional groups present in this compound, providing a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the vibrational frequencies of its specific bonds and functional groups. doi.org

Key characteristic bands include:

N-H Stretching: The primary amine (-NH₂) of the aniline moiety typically shows two distinct stretching vibrations in the region of 3450-3250 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring and the propyl group are observed below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aryl C-N bond and the aliphatic C-N bonds of the piperazine ring typically appear in the 1350-1000 cm⁻¹ region. doi.org

Table 3: Representative FT-IR Data for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric and symmetric) | 3450 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2800 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1000 |

Note: The exact frequencies can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure and bonding. The FT-Raman spectrum of this compound, like that of other aromatic amines and piperazine derivatives, is characterized by a series of distinct bands corresponding to specific vibrational motions of its constituent functional groups. nih.govdergipark.org.tr

The analysis of the FT-Raman spectrum allows for the identification of characteristic vibrations. For instance, the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the benzene ring usually appear in the 1610-1500 cm⁻¹ range. dergipark.org.tr The N-H stretching vibrations of the primary amine group are expected in the 3400-3200 cm⁻¹ region. Vibrations associated with the piperazine ring, such as C-N and C-C stretching, and CH₂ bending modes, are also present and contribute to the unique spectral fingerprint of the molecule. nih.gov

A detailed assignment of the principal vibrational modes observed in the FT-Raman spectrum of a related compound, 1-(4-chlorophenyl) piperazine, provides a basis for understanding the spectrum of this compound. dergipark.org.tr

Table 1: Predicted FT-Raman Spectral Data for this compound based on related compounds.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3400-3200 | N-H stretching of the aniline group |

| ~3100-3000 | Aromatic C-H stretching |

| ~2970-2850 | Aliphatic C-H stretching of the propyl and piperazine groups |

| ~1620 | Aromatic C=C stretching |

| ~1520 | N-H bending of the aniline group |

| ~1450 | CH₂ scissoring of the piperazine and propyl groups |

| ~1300-1200 | C-N stretching of the piperazine and aniline groups |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₃H₂₁N₃, which corresponds to a molecular weight of approximately 219.33 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. The fragmentation of this compound is expected to follow characteristic pathways for amines and piperazine derivatives. The fragmentation is often initiated by the loss of electrons from the nitrogen atoms, leading to the formation of various fragment ions.

Key fragmentation pathways would likely involve the cleavage of the propyl group, the piperazine ring, and the bond connecting the piperazine ring to the aniline moiety. The loss of the propyl group (C₃H₇) would result in a fragment ion at m/z 176. Cleavage of the piperazine ring can lead to several characteristic fragments. For instance, the loss of a C₂H₄N fragment from the piperazine ring is a common fragmentation pathway. The bond between the piperazine nitrogen and the phenyl ring can also cleave, leading to ions corresponding to the aniline part and the propylpiperazine part of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.

| m/z | Proposed Fragment Ion |

|---|---|

| 219 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₃H₇]⁺ |

| 148 | [M - C₄H₉N]⁺ |

| 134 | [C₈H₁₀N₂]⁺ |

| 120 | [C₇H₈N₂]⁺ |

| 92 | [C₆H₆N]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature, studies on analogous compounds provide valuable insights into the expected structural features. For instance, the crystal structures of other piperazine-containing compounds have been determined, revealing that the piperazine ring typically adopts a chair conformation. mdpi.com

A hypothetical single-crystal X-ray diffraction study of this compound would determine its crystal system, space group, and unit cell dimensions. It would also provide precise measurements of bond lengths and angles, such as the C-N bond lengths in the piperazine ring and the C-N bond connecting the piperazine to the aniline moiety. Furthermore, intermolecular interactions, such as hydrogen bonding involving the aniline N-H group, would be elucidated, which are crucial for understanding the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | To be determined experimentally |

| Piperazine Ring Conformation | Chair |

| Key Bond Lengths (Å) | C-N (piperazine): ~1.45-1.48, C-N (aniline): ~1.40 |

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials, including the identification of different crystalline forms, or polymorphs. Polymorphism is a critical aspect in the development of solid-state materials as different polymorphs can exhibit distinct physical properties.

A PXRD pattern for this compound would consist of a unique set of diffraction peaks at specific 2θ angles, which serves as a fingerprint for its crystalline form. While no specific PXRD data for this compound has been found in the public domain, studies on other complex organic molecules demonstrate the utility of PXRD in identifying and distinguishing between different polymorphs. mdpi.com Each polymorph would have a distinct crystal packing and, consequently, a unique PXRD pattern.

Table 4: Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph of this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 65 |

| 21.1 | 4.21 | 90 |

| 23.5 | 3.78 | 50 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying medium to large-sized organic molecules like 4-(4-Propylpiperazin-1-yl)aniline. DFT calculations can predict a wide range of properties, from molecular geometry to electronic and spectroscopic features.

Conformational analysis of related N-arylpiperazines has shown that the piperazine (B1678402) ring's chair conformation is the most stable. mdpi.com For 2-substituted piperazines, an axial orientation of the substituent is often preferred. nih.gov In the case of this compound, the propyl group attached to one nitrogen and the aniline (B41778) group to the other will have specific preferential orientations to minimize steric hindrance. The most stable conformer would likely have the bulky propyl and aniline groups in equatorial positions on the piperazine ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on DFT calculations of similar molecules)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Aniline) | ~1.40 | ||

| N-C (Piperazine-Aniline) | ~1.43 | ||

| C-N (Piperazine-Propyl) | ~1.47 | ||

| C-C (Aromatic) | ~1.39 - 1.41 | ||

| C-C (Piperazine) | ~1.53 | ||

| C-C (Propyl) | ~1.54 | ||

| C-N-C (Piperazine) | ~110 - 112 | ||

| C-C-N (Aniline) | ~120 | ||

| Phenyl-N-C-C (Dihedral) | Variable | ||

| Propyl-N-C-C (Dihedral) | Variable |

Note: These values are estimations based on computational studies of aniline and piperazine derivatives and may vary in the actual optimized structure of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, which are strong electron-donating moieties. researchgate.netresearchgate.net The LUMO, on the other hand, is likely to be distributed over the aromatic ring. The presence of the electron-donating propylpiperazinyl group at the para position of the aniline will raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | ~ -5.0 to -5.5 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are estimations based on DFT calculations of substituted anilines and N-arylpiperazines. researchgate.netnih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific spectral features can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule.

For this compound, characteristic vibrational frequencies would include the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic parts, C-N stretching of the aniline and piperazine moieties, and various ring vibrations. researchgate.net Comparing the calculated spectrum with experimental data allows for a detailed structural confirmation.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aniline N-H | Symmetric & Asymmetric Stretch | ~3400 - 3500 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H (Propyl & Piperazine) | Stretch | ~2850 - 2960 |

| Aromatic C=C | Stretch | ~1500 - 1600 |

| Aniline C-N | Stretch | ~1250 - 1350 |

| Piperazine C-N | Stretch | ~1100 - 1200 |

Note: These are typical ranges and the exact frequencies would be determined by specific DFT calculations.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). ijcce.ac.ir This method can calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands.

For this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding to π→π* transitions within the aniline ring. The substitution with the propylpiperazinyl group, an auxochrome, is likely to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted aniline. TD-DFT calculations can help in assigning these transitions and understanding the nature of the excited states.

Table 4: Predicted Electronic Absorption Data for this compound

| Transition | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~280 - 320 | High |

| Other π→π* | ~230 - 260 | Moderate to High |

Note: These values are estimations based on TD-DFT studies of similar aromatic amines.

Quantum Chemical Descriptors for Reactivity and Interaction Potentials

Beyond FMO analysis, other quantum chemical descriptors derived from DFT calculations can provide deeper insights into the reactivity and interaction potential of a molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and charge transfer. rsc.orgresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilization energies associated with electron delocalization.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool that illustrates the charge distribution across a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, MEP provides a visual guide to the electrophilic and nucleophilic regions of a molecule, which is fundamental to understanding its reactive behavior and intermolecular interactions. researchgate.netnih.gov

In an MEP map, regions of negative electrostatic potential, typically colored red to yellow, indicate an abundance of electrons and are susceptible to attack by electrophiles. Conversely, areas with a positive potential, shown in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP surface is expected to show significant negative potential around the nitrogen atoms of both the aniline and piperazine moieties due to the presence of lone pair electrons. The π-system of the aromatic ring also contributes to the negative electrostatic potential. cdnsciencepub.com In contrast, the hydrogen atoms of the aniline's amino group and those on the propyl group would exhibit a positive potential, making them potential sites for hydrogen bonding. researchgate.net These MEP characteristics are vital for predicting how the molecule will interact with other molecules, including biological targets. diva-portal.org

Chemical Hardness, Softness, and Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through various descriptors, including chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infomdpi.com

Chemical Hardness (η) measures a molecule's resistance to changes in its electron cloud. It is approximated as half the energy difference between the LUMO and HOMO (η ≈ (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap signifies greater hardness and, consequently, lower reactivity. tcu.edu

Chemical Softness (S) is the inverse of hardness (S = 1/η) and reflects the polarizability of a molecule. Higher softness values indicate greater reactivity.

Electrophilicity Index (ω) quantifies a molecule's ability to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A higher electrophilicity index suggests a greater propensity to act as an electrophile.

In this compound, the presence of the electron-donating aniline and N-propylpiperazine groups is expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap. This would render the molecule relatively soft and more reactive compared to unsubstituted aniline. lumenlearning.com

Table 1: Illustrative Reactivity Descriptors for Aniline and its Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) (eV) |

| Aniline | -5.15 | -0.21 | 2.47 | 0.40 | 1.58 |

| p-Isopropylaniline thaiscience.info | -5.30 | -0.70 | 2.30 | 0.43 | 0.63 |

| This compound (Hypothetical) | -4.95 | -0.15 | 2.40 | 0.42 | 1.33 |

Note: The values for Aniline and the hypothetical values for this compound are for illustrative purposes. Data for p-isopropylaniline is from a cited source.

Molecular Dynamics Simulations (MD) for Conformation and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for the atoms in a molecule, MD simulations can track conformational changes and intermolecular interactions over time. bohrium.com This is particularly valuable for understanding the flexibility of molecules and their behavior in different environments, such as in solution or when interacting with a biological receptor. acs.org

For this compound, MD simulations can be employed to:

Explore Conformational Landscapes: The piperazine ring can exist in chair and boat conformations, and the propyl group has rotational freedom. nih.gov MD simulations can map the potential energy surface to identify the most stable conformers and the transition states between them.

Analyze Solvation: By simulating the molecule in a solvent like water, it is possible to understand how the solvent molecules arrange themselves around the solute and influence its conformation and properties.

Simulate Binding Events: In the context of drug design, MD simulations can model the interaction of this compound with a target protein, revealing details about the binding pose, interaction energies, and residence time.

The output of an MD simulation is a trajectory that can be analyzed to determine various structural and dynamic properties, providing a deeper understanding of the molecule's behavior at an atomic level. researchgate.net

Non-Linear Optical (NLO) Properties and Dipole Moment Calculations

Molecules that exhibit a change in their optical properties under a strong electric field, such as that from a laser, are said to have non-linear optical (NLO) properties. These properties are of significant interest for applications in photonics and optoelectronics. sci-hub.seresearchgate.net A key indicator of a molecule's potential for NLO activity is its first hyperpolarizability (β).

A large dipole moment (μ), which is a measure of the charge separation in a molecule, is often a prerequisite for significant NLO properties. thaiscience.info Molecules with a "push-pull" architecture, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system, tend to have large hyperpolarizabilities. researchgate.net

In this compound, both the aniline and the piperazine moieties are electron-donating. lumenlearning.comwikipedia.org While this does not create a classic "push-pull" system, the inherent charge asymmetry can still result in a non-zero dipole moment and some NLO response. Theoretical calculations using methods like DFT can predict the dipole moment and first hyperpolarizability of the molecule, offering an initial assessment of its NLO potential. researchgate.net

Table 2: Illustrative Dipole Moment and First Hyperpolarizability of Aniline Derivatives

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Aniline | 1.53 | ~2 |

| 4-Nitroaniline | 6.87 | ~34 |

| This compound (Hypothetical) | ~2.5 | ~5 |

Note: The values presented are illustrative and intended to show the relative magnitudes for different types of aniline derivatives. 4-Nitroaniline is a well-known NLO compound and is included for comparison.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Character of the Aniline (B41778) and Piperazine (B1678402) Moieties

The 4-(4-propylpiperazin-1-yl)aniline molecule possesses multiple nucleophilic centers. The primary amino group of the aniline ring and the two nitrogen atoms of the piperazine ring are all potential sites for reaction with electrophiles. The piperazine ring, being a dialkylamino substituent, acts as a strong electron-donating group through a positive inductive (+I) and positive mesomeric (+M) effect. This donation of electron density to the aromatic ring increases the nucleophilicity of the aniline nitrogen and activates the ortho positions (relative to the amino group) towards electrophilic aromatic substitution.

Conversely, the nitrogen atoms of the molecule, particularly the exocyclic aniline nitrogen and the N1 nitrogen of the piperazine ring, can act as potent nucleophiles themselves. Their reactivity is governed by factors such as steric hindrance and the electronic nature of the reaction partner. The piperazine scaffold is a common feature in medicinal chemistry, and its derivatives are known to participate in a wide array of reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactivity

While the electron-rich nature of the aniline ring makes it generally unreactive towards nucleophilic attack, the nucleophilic centers of this compound can readily participate in Nucleophilic Aromatic Substitution (SNAr) reactions with electron-deficient aromatic or heteroaromatic systems. In these reactions, the aniline or piperazine nitrogen acts as the nucleophile, displacing a leaving group on an activated aryl halide or a similar substrate.

The general mechanism for an SNAr reaction involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. googleapis.com This step is typically the rate-determining step. The presence of strong electron-withdrawing groups (such as nitro or cyano groups) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. rsc.org In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For instance, the piperazine nitrogen of similar N-arylpiperazines is frequently used to displace a halogen from an activated heterocyclic core in the synthesis of various pharmaceutical agents. This type of reaction is a cornerstone in the synthesis of many kinase inhibitors.

Redox Transformations of the Compound

The redox chemistry of this compound is dictated by the susceptibility of the aniline and piperazine functionalities to oxidation and the stability of the aromatic system towards reduction.

Oxidation Reactions and Derived Products

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can convert the amino group to a nitro group. epa.gov Milder oxidation can lead to the formation of colored products like quinone-imines, which can further polymerize to form complex structures often referred to as aniline black. The tertiary nitrogen of the propylpiperazine moiety can also be oxidized to an N-oxide.

In the context of drug metabolism, which often involves oxidative pathways, the aniline moiety is a known site for enzymatic oxidation. Studies on related sulfonamide antibiotics have shown that oxidation can occur at the aniline ring, leading to the formation of anilinyl radical cations. google.com

Table 1: Potential Oxidation Products

| Reactant | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | Strong Oxidant (e.g., KMnO₄, HNO₃) | 1-Nitro-4-(4-propylpiperazin-1-yl)benzene |

| This compound | Mild Oxidant (e.g., air, FeCl₃) | Quinone-imines, Polymeric materials |

Reduction Reactions and Derived Products

The aromatic ring and the existing amino groups of this compound are generally stable to common reducing agents. Reduction reactions are more relevant to the synthesis of this compound rather than its subsequent transformations.

The most common synthetic route to this and similar anilines involves the reduction of a corresponding nitroaromatic precursor, such as 1-nitro-4-(4-propylpiperazin-1-yl)benzene. This reduction is a key step and can be achieved through various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel is highly efficient. rsc.org Chemical reduction methods using metals in acidic media (e.g., Fe/HCl, Sn/HCl) or other reagents like sodium dithionite (B78146) or iron-based catalyst systems are also widely employed. nih.gov

Table 2: Synthesis via Reduction

| Precursor | Reducing Agent/System | Product |

|---|---|---|

| 1-Nitro-4-(4-propylpiperazin-1-yl)benzene | H₂, Pd/C | This compound |

| 1-Nitro-4-(4-propylpiperazin-1-yl)benzene | Fe, HCl | This compound |

Condensation and Cyclization Pathways

The primary amino group of the aniline moiety is a key handle for engaging in condensation reactions, which can be followed by cyclization to form a diverse range of heterocyclic structures. Condensation with dicarbonyl compounds, such as β-diketones or β-ketoesters, can lead to the formation of heterocycles like quinolines or benzodiazepines, which are prevalent in medicinal chemistry.

For example, the reaction of an aniline with a β-diketone is a classic method for synthesizing quinoline (B57606) derivatives, known as the Combes quinoline synthesis. Similarly, condensation with other bifunctional reagents can pave the way for various cyclization pathways. The piperazine moiety can also be part of a cyclization process, although this is less common once it is attached to the aryl ring. The synthesis of various bioactive piperazine-containing compounds often involves cyclization steps where the piperazine ring is formed or modified. researchgate.netmdpi.com

Substituent Effects on Reaction Kinetics and Product Selectivity

The reactivity of this compound can be significantly modulated by introducing substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): The presence of an EWG (e.g., -NO₂, -CN, -CF₃) on the aniline ring would decrease the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring. This would slow down electrophilic aromatic substitution reactions. However, an EWG positioned ortho or para to a suitable leaving group would activate the ring towards SNAr reactions.

Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OCH₃, -CH₃) would increase the electron density of the ring, enhancing the rate of electrophilic aromatic substitution and increasing the nucleophilicity of the aniline nitrogen.

The nature of the substituent on the N4 position of the piperazine ring also influences reactivity. The propyl group is a simple alkyl group with a modest electron-donating inductive effect. Changing this group to a more sterically bulky substituent could hinder the approach of reactants to the piperazine N1 nitrogen. Replacing it with a group containing other functionalities could open up new reaction pathways or alter the electronic properties of the entire molecule. For instance, the replacement of a methyl group with other substituents on the piperazine ring is a common strategy in drug design to fine-tune the compound's physicochemical and pharmacokinetic properties. nih.gov

Synthesis and Advanced Characterization of Structural Analogs and Derivatives

Design Principles for Structural Modification and Diversification

The piperazine (B1678402) ring is a "privileged scaffold" in drug discovery, frequently incorporated into biologically active compounds to enhance their pharmacokinetic profiles. nih.govresearchgate.net Its two nitrogen atoms can improve water solubility and bioavailability due to their pKa values. nih.gov Modifications are designed to explore three-dimensional chemical space, which can lead to improved molecular recognition at biological targets. nih.govtmc.edu

Key design principles for modifying the 4-(4-propylpiperazin-1-yl)aniline structure include:

Enhancing Pharmacological Properties : Substituting the aniline (B41778) or piperazine rings can fine-tune a compound's bioavailability, solubility, and selectivity for a target receptor. cresset-group.com

Structure-Activity Relationship (SAR) Studies : Creating a library of analogs with systematic variations allows researchers to understand how specific structural features influence activity. For example, altering substituents on the aniline ring can significantly impact biological effects. mdpi.com

Exploring Novel Binding Interactions : Introducing new functional groups on either ring can create new hydrogen bonds or other interactions with target proteins, potentially increasing potency or altering the mode of action. researchgate.net

Synthetic Methodologies for Substituted Piperazine and Aniline Derivatives

The synthesis of analogs of this compound involves established and innovative organic chemistry techniques to modify the core structure.

While over 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, functionalization of the carbon atoms of the piperazine ring is a key strategy for creating structural diversity. nih.govmdpi.com

Common synthetic approaches include:

Cyclization Reactions : Building the substituted piperazine ring from acyclic precursors is a fundamental method. Palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components provides a modular route to highly substituted piperazines with excellent control over stereochemistry. acs.org Another approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. researchgate.net

Starting from Substituted Precursors : Chiral amino acids can be converted into 1,2-diamines, which then undergo a five-step process to yield optically pure 2,3-substituted piperazines. nih.govtmc.edu

C-H Functionalization : Recent advances have enabled the direct functionalization of the C-H bonds on the piperazine ring. Photocatalytic methods using iridium catalysts can achieve α-heteroarylation, coupling the piperazine with a heteroarene. mdpi.com

Ring-Opening of Bicyclic Systems : The 1,4-diazabicyclo[2.2.2]octane (DABCO) system can be used as a precursor. Activation of the C-N bond in DABCO allows for cleavage and subsequent functionalization to produce N-substituted piperazine derivatives. researchgate.net

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Couples a propargyl unit with a diamine component to form the piperazine ring. | Modular, high yields, stereo- and regiochemical control. | acs.org |

| From Chiral Amino Acids | Converts amino acids to 1,2-diamines, which are then cyclized. | Produces optically pure substituted piperazines. | nih.govtmc.edu |

| Photocatalytic C-H Functionalization | Directly adds substituents to the carbon skeleton of the piperazine ring using a photocatalyst. | Accesses previously difficult-to-make substitution patterns. | mdpi.com |

| DABCO Ring-Opening | Cleavage of the C-N bond in DABCO followed by reaction with nucleophiles. | An effective way to synthesize N-substituted piperazines. | researchgate.net |

The aniline ring is readily modified through various substitution reactions, allowing for the introduction of a wide range of functional groups.

Key synthetic strategies include:

Electrophilic Aromatic Substitution : The amino group of aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, methods have been developed for meta-substitution. tohoku.ac.jp

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex arylamines. It can be used to attach various aryl groups to the aniline nitrogen or to build the aniline ring itself. mdpi.com

Synthesis from Benzyl (B1604629) Azides : A novel method involves the conversion of benzyl azides with ortho or para electron-withdrawing groups into substituted anilines via carbon extrusion in an acid medium. chemrxiv.org

Synthesis from Cyclohexanones : Substituted anilines can be synthesized from corresponding cyclohexanones using a palladium-on-carbon catalyst system with ethylene, ammonium (B1175870) acetate (B1210297), and potassium carbonate. acs.org

Oxidative Coupling : Aryl amines can be chemoselectively modified through an oxidative coupling pathway, allowing for conjugation with other molecules under aqueous conditions. nih.govacs.org

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of amines with aryl halides/triflates. | Versatile for creating diverse N-aryl and C-N bonds. | mdpi.com |

| From Benzyl Azides | Acid-mediated conversion of specific benzyl azides to anilines. | Novel, efficient, and operates at room temperature. | chemrxiv.org |

| From Cyclohexanones | Aromatization of cyclohexanones in the presence of an amine source. | Utilizes a reusable catalyst system. | acs.org |

| Oxidative Coupling | Chemoselective reaction of anilines with specific coupling partners in the presence of an oxidant like NaIO4. | Works in aqueous buffer, useful for bioconjugation. | nih.govacs.org |

A more advanced structural modification involves the introduction of a bridging unit, typically across the piperazine ring. This strategy can significantly alter the conformation and physicochemical properties of the molecule. For instance, bridging a piperazine with a one-carbon tether can counterintuitively reduce lipophilicity (logD) by as much as -0.8, a desirable outcome in drug design. acs.org This provides a method to improve drug-like properties without adding more heteroatoms. acs.org

Comparative Analysis of Reactivity and Spectroscopic Signatures Across Analogs

The structural modifications described above lead to predictable changes in the reactivity and spectroscopic properties of the resulting analogs.

Reactivity:

Aniline Basicity : The basicity of the aniline nitrogen is highly sensitive to substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) decrease basicity, while electron-donating groups (e.g., -CH₃, -OCH₃) increase it. mdpi.com This directly impacts the reactivity of the amine in, for example, acylation or alkylation reactions.

Piperazine Nucleophilicity : The nucleophilicity of the N-4 nitrogen of the piperazine ring is influenced by the electronic nature of the aniline ring and any substituents on the piperazine carbons. Modifications can also introduce steric hindrance, affecting the accessibility of the nitrogen lone pair. mdpi.com

Spectroscopic Signatures: Spectroscopic techniques such as NMR (¹H, ¹³C) and IR are essential for confirming the structure of new analogs. A comparative analysis of their spectra reveals key trends.

¹H NMR Spectroscopy : The chemical shifts of the aromatic protons on the aniline ring are diagnostic of the substitution pattern. Electron-withdrawing groups generally cause a downfield shift (higher ppm) of the remaining ring protons, while electron-donating groups cause an upfield shift. The protons on the piperazine ring typically appear as complex multiplets in the 2.5-4.0 ppm range. The propyl group protons attached to the piperazine nitrogen will also have characteristic shifts.

¹³C NMR Spectroscopy : The carbon signals of the aniline ring are also sensitive to substituent effects. The chemical shift of the carbon atom bonded to a substituent can be predicted using empirical parameters. For example, a nitro group will significantly shift the ipso-carbon downfield.

IR Spectroscopy : The N-H stretching vibrations of the primary amino group on the aniline ring typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations and aromatic C=C stretching vibrations also provide valuable structural information. The presence of phenazine-like units, a potential byproduct in polyaniline synthesis, can be identified by characteristic bands corresponding to the C-H vibrations of 1,2,4-trisubstituted benzene (B151609) nuclei. rsc.org

The table below presents a hypothetical comparative analysis of spectroscopic data for related structures, illustrating how substitutions affect chemical shifts.

| Compound/Analog | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate (cis) | 8.27 (d, 2H, Ar-H ortho to NO₂), 7.99 (d, 2H, Ar-H meta to NO₂) | 170.7 (C=O), 149.9 (C-NO₂), 128.7-124.3 (Ar-C) | nih.gov |

| Ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate (trans) | 8.11 (d, 2H, Ar-H ortho to NO₂), 7.70 (d, 2H, Ar-H meta to NO₂) | 171.0 (C=O), 149.8 (C-NO₂), 128.7-124.1 (Ar-C) | nih.gov |

| Dipyridothiazine dimer with m-xylene (B151644) linker | 8.10 (d, 2H), 7.96 (d, 2H), 7.70 (s, 2H), 6.97 (d, 2H), 6.35 (d, 2H) | 151.47, 147.14, 145.70, 143.44 (Ar-C), 51.08 (CH₂) | mdpi.com |

| (E)-3-(Benzo[d] nih.govchemrxiv.orgdioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one | Chalcone structure with characteristic vinyl and aromatic proton signals | Data reported in source material | mdpi.com |

Coordination Chemistry and Supramolecular Assemblies

Ligand Characteristics and Coordination Modes of 4-(4-Propylpiperazin-1-yl)aniline

No specific research data is available for this compound.

Synthesis and Structural Characterization of Metal Complexes

No specific research data is available for this compound.

Non-Covalent Interactions and Self-Assembly in Supramolecular Architectures

No specific research data is available for this compound.

Applications As a Precursor in Advanced Chemical Synthesis

Intermediate in the Synthesis of Heterocyclic Scaffolds

The primary amine group of 4-(4-Propylpiperazin-1-yl)aniline serves as a key reactive handle for the construction of various nitrogen-containing heterocyclic compounds. This aniline (B41778) derivative can be readily diazotized and coupled or undergo condensation reactions with a wide range of carbonyl compounds or their equivalents. These reactions pave the way for the synthesis of diverse and complex molecular architectures.

For instance, substituted anilines are fundamental starting materials for creating fused heterocyclic systems like quinazolines and benzoxazinones. generis-publishing.commdpi.com The general synthetic approach often involves the reaction of the aniline moiety with compounds such as anthranilic acid or its derivatives, leading to the formation of these important bicyclic structures. generis-publishing.com While direct literature on this compound for these specific syntheses is not abundant, its structural analogy to other substituted anilines, such as 4-(4-methylpiperazin-1-yl)aniline, suggests its high potential in these synthetic pathways. researchgate.net

Furthermore, the phenylpiperazine motif is a common feature in molecules designed for specific biological targets. For example, derivatives of phenylpiperazine have been used to create libraries of compounds that act as selective inhibitors for enzymes like GSK-3β kinase, where the core structure is elaborated to include other heterocyclic units like oxadiazoles. nih.gov The propylpiperazine aniline can serve as a foundational piece for similar drug discovery efforts, allowing for the systematic exploration of chemical space around a privileged scaffold.

Table 1: Examples of Heterocyclic Scaffolds Derived from Aniline Precursors

| Precursor Type | Reactant(s) | Resulting Heterocycle | Potential Application Areas |

|---|---|---|---|

| Substituted Aniline | Anthranilic Acid, Formamide | Quinazolinone | Medicinal Chemistry, Agrochemicals |

| Substituted Aniline | Aroyl Chlorides | Benzoxazinone | Materials Science, Medicinal Chemistry |

| Phenylpiperazine Derivative | Various (e.g., for click chemistry) | Complex Polyheterocycles | Drug Discovery, Chemical Biology |

Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. The synthesis of NHC ligands often begins with N-aryl substituted precursors which are subsequently cyclized to form an imidazolium (B1220033) or related azolium salt, the direct precursor to the carbene.

The this compound molecule is a suitable precursor for creating such ligands. The synthesis would typically involve the reaction of the primary amine with a glyoxal (B1671930) derivative to form a diimine, followed by cyclization and reduction to create the N,N'-diaryl backbone of the NHC precursor. The presence of the propylpiperazine group allows for the introduction of a specific, sterically defined, and potentially coordinating substituent distal to the carbene center. This can influence the catalytic activity, solubility, and stability of the resulting metal-NHC complex. researchgate.net The electronic properties of the resulting NHC ligand can be fine-tuned through modifications on the aniline ring, impacting the performance of the catalyst in cross-coupling and amination reactions. researchgate.net

Utility in the Production of Specialty Organic Intermediates (e.g., for agrochemicals, dyes)

The chemical reactivity of this compound makes it a useful intermediate for producing specialty organic chemicals, including those with applications in the agrochemical and dye industries.

In agrochemical research, the development of new compounds often relies on building blocks that can introduce specific pharmacophores. The phenylpiperazine unit is present in various biologically active molecules. By using this compound as a starting material, chemists can synthesize more complex structures for screening as potential herbicides, fungicides, or insecticides. For example, fused N,O-heterocyclic skeletons like 1,3-benzoxazin-4-ones, which can be synthesized from aniline derivatives, are known scaffolds in agrochemical applications. mdpi.com

In the dye industry, aniline derivatives are foundational to the synthesis of azo dyes. The process involves the diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling partner. The this compound can be used to create dyes with specific chromophoric properties. The propylpiperazine substituent can modulate the dye's color, solubility in different media, and fastness properties on various substrates.

Role in the Development of Functional Organic Materials

The development of functional organic materials for electronics, optics, and other advanced applications often requires molecules with tailored properties. This compound can serve as a building block for such materials.

Its structure can be incorporated into larger conjugated systems, such as polymers or dendrimers. The electron-donating nature of the aniline nitrogen and the piperazine (B1678402) group can influence the electronic properties of the resulting material, making it potentially useful for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as charge-transport materials. The propyl group on the piperazine ring can enhance the solubility and processability of these materials, which is a critical factor for device fabrication.

Furthermore, the aniline moiety can be modified to create liquid crystal precursors or to be integrated into polymer backbones, potentially leading to materials with interesting self-assembly and morphological characteristics. The ability to form hydrogen bonds and participate in charge-transfer interactions makes this and similar aniline derivatives attractive for the design of supramolecular assemblies and functional co-crystals.

Future Research Directions and Emerging Avenues in Chemical Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and sustainable synthesis of 4-(4-propylpiperazin-1-yl)aniline is a fundamental prerequisite for its widespread investigation and application. While classical methods for the synthesis of similar arylpiperazines, such as the reaction of 1-propylpiperazine (B1297305) with p-fluoronitrobenzene followed by reduction of the nitro group, are likely applicable, future research should focus on more innovative and efficient approaches.

One promising avenue is the development of novel catalytic systems for the N-arylation of 1-propylpiperazine. This could involve the use of palladium, copper, or other transition metal catalysts with tailored ligand systems to achieve high yields and selectivity under milder reaction conditions. Research into greener reaction media, such as water or bio-based solvents, would also be a significant step forward.

Furthermore, exploring one-pot or tandem reaction sequences could streamline the synthesis. For instance, a process that combines the N-arylation and nitro group reduction in a single vessel would improve efficiency and reduce waste. The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, contributing to a more sustainable synthetic protocol. A patent for a related compound, 4-(piperidin-3-yl)aniline, describes a method involving a salification reaction followed by a reduction using sodium borohydride (B1222165) in the presence of zinc chloride, which could be adapted and optimized for the synthesis of this compound. google.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic pathways, a thorough understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques can provide real-time insights into the formation of this compound and any reaction intermediates or byproducts.

Future research should focus on the application of in-situ spectroscopic probes, such as:

Process Analytical Technology (PAT): Integrating techniques like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy directly into the reaction vessel can allow for continuous monitoring of reactant consumption and product formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy can be a powerful tool for tracking the progress of reactions in real-time, providing detailed structural information about the species present in the reaction mixture.

UV-Vis Spectroscopy: This technique can be used to monitor the disappearance of starting materials and the appearance of the aniline (B41778) product, which has a characteristic UV chromophore.

By employing these advanced analytical methods, researchers can rapidly identify optimal reaction conditions, leading to improved yields, purity, and process safety.

Development of Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful and cost-effective means to predict the properties and reactivity of molecules like this compound. Future research in this area should focus on several key aspects:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict spectroscopic data (NMR, IR), molecular orbital energies, and reaction mechanisms. This can guide experimental work and provide a deeper understanding of the molecule's electronic structure.

Molecular Docking and Dynamics Simulations: In the context of potential pharmaceutical applications, computational tools can be used to predict how this compound might interact with biological targets. A study on related arylpiperazine derivatives as potential antipsychotics utilized such computational methods to assess their physicochemical similarity to known drugs. researchgate.net

Predictive Synthesis Software: The development of software that can predict viable synthetic routes and potential side reactions based on the structure of this compound would be a valuable tool for synthetic chemists.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the potential for automation. The integration of the synthesis of this compound into a flow chemistry platform is a key area for future research.

This would involve designing and optimizing a continuous flow reactor for one or more steps in the synthetic sequence. The use of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of the process. Automated synthesis platforms, which can perform multiple reactions in parallel, could be used to rapidly screen different reaction conditions and catalysts for the synthesis of this compound and its derivatives. General applications of flow chemistry include nucleophilic aromatic substitutions, which is a relevant reaction type for the synthesis of this compound. vapourtec.com

Investigation of Material Science Applications through Chemical Modification

The chemical structure of this compound, with its reactive aniline and piperazine (B1678402) functional groups, makes it an attractive building block for the synthesis of novel materials. Future research should explore the chemical modification of this compound to create materials with tailored properties.

For example, the aniline group can be diazotized and used in coupling reactions to create azo dyes or polymers. The secondary amine in the piperazine ring can be functionalized with a variety of groups to tune the molecule's properties. Research on a related compound, 4-(4-methylpiperazin-1-yl)aniline, has explored its use in creating a fragment library for biological screening. researchgate.net Similarly, derivatives of this compound could be investigated for applications in:

Polymers: Incorporation into polymer backbones could lead to materials with interesting thermal, optical, or electronic properties.

Organic Light-Emitting Diodes (OLEDs): The aromatic and amine functionalities suggest potential for use in the development of new charge-transporting or emissive materials for OLEDs.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The piperazine and aniline nitrogens can act as ligands for metal ions, potentially forming novel porous materials with applications in gas storage or catalysis. Research on a different aniline derivative, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, has demonstrated its use as a ligand in coordination chemistry. mdpi.com

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations in chemistry and beyond.

Q & A

Q. Optimization Strategies :

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) improves purity.

- Catalyst Screening : Test alternative ligands (e.g., BINAP) to enhance coupling efficiency .

- Side Reaction Mitigation : Monitor for N-alkylation byproducts via TLC or LC-MS .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Level : Basic

Methodological Answer :

Key Techniques :

Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- HRMS : Validate molecular weight (C₁₃H₂₀N₄, [M+H]⁺ = 233.1764) .

X-ray Crystallography :

Q. Data Interpretation :

- Compare experimental vs. DFT-calculated bond lengths (e.g., C-N bonds in piperazine: ~1.45 Å) to assess electronic effects .

What strategies are effective in resolving discrepancies in biological activity data for this compound across different studies?

Level : Advanced

Methodological Answer :

Common Sources of Discrepancies :

- Purity Variations : Impurities from incomplete coupling or side reactions (e.g., N-alkylation) alter bioactivity. Validate purity via HPLC (>98%) .